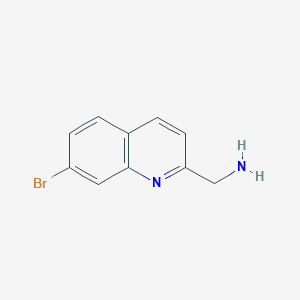
(7-Bromoquinolin-2-YL)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Bromoquinolin-2-YL)methanamine: is a chemical compound with the molecular formula C10H9BrN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 7th position and a methanamine group at the 2nd position of the quinoline ring structure makes this compound unique. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (7-Bromoquinolin-2-YL)methanamine can be achieved through several methodsFor instance, bromination of 8-hydroxyquinoline with N-bromosuccinimide (NBS) in chloroform can yield 7-bromoquinolin-8-ol, which can then be converted to this compound through subsequent reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and amination reactions under controlled conditions. The use of transition metal catalysts, ionic liquids, and green chemistry protocols can enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: (7-Bromoquinolin-2-YL)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds or other complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted quinolines.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinolines.
Aplicaciones Científicas De Investigación
Chemistry: (7-Bromoquinolin-2-YL)methanamine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets. It serves as a probe to investigate the binding affinities and mechanisms of action of quinoline-based drugs .
Medicine: Quinoline derivatives, including this compound, have shown potential in the treatment of various diseases such as malaria, cancer, and bacterial infections. Their ability to interact with DNA and proteins makes them valuable in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other materials. Its chemical properties make it suitable for applications in material science and nanotechnology .
Mecanismo De Acción
The mechanism of action of (7-Bromoquinolin-2-YL)methanamine involves its interaction with molecular targets such as enzymes, receptors, and DNA. The bromine atom and methanamine group play crucial roles in binding to these targets, leading to various biological effects. For example, in medicinal applications, the compound can inhibit the activity of specific enzymes or interfere with DNA replication, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
(7-Bromoquinolin-6-YL)methanamine: Similar structure but with the bromine atom at the 6th position.
(4-Bromoquinolin-7-YL)methanamine: Bromine atom at the 4th position and methanamine group at the 7th position
Uniqueness: (7-Bromoquinolin-2-YL)methanamine is unique due to the specific positioning of the bromine atom and methanamine group, which influences its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it valuable in various scientific and industrial applications .
Propiedades
Número CAS |
1196153-88-4 |
|---|---|
Fórmula molecular |
C10H9BrN2 |
Peso molecular |
237.10 g/mol |
Nombre IUPAC |
(7-bromoquinolin-2-yl)methanamine |
InChI |
InChI=1S/C10H9BrN2/c11-8-3-1-7-2-4-9(6-12)13-10(7)5-8/h1-5H,6,12H2 |
Clave InChI |
PXRZYXGLMKERJJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=C1C=CC(=N2)CN)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



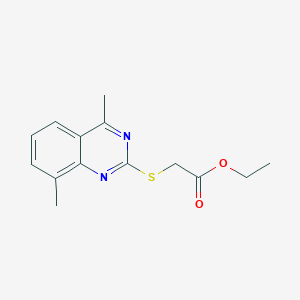
![2-Pyrimidinamine, 4-[1-(phenylsulfonyl)-4-[2-(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14167226.png)
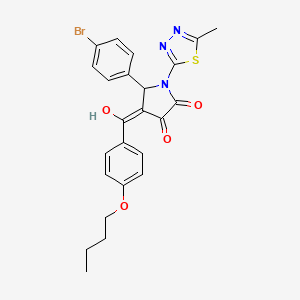

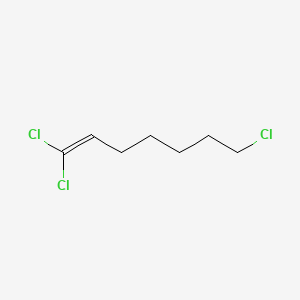
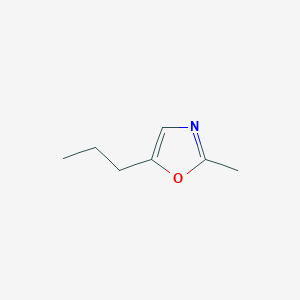
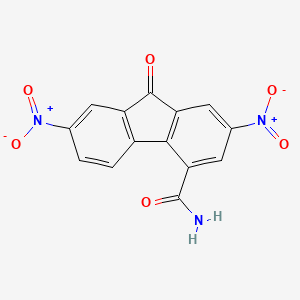
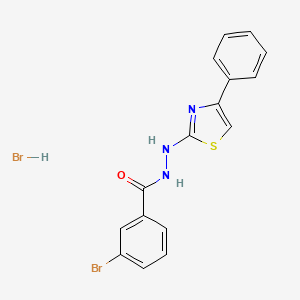

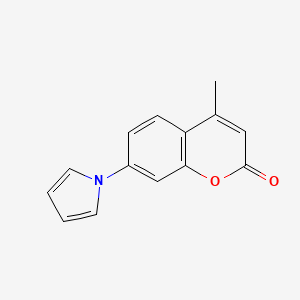


![N-[2-(1H-indol-3-yl)ethyl]-8-sulfanyloctanamide](/img/structure/B14167271.png)
